Tubulin Polymerization Inhibition: IC50 of DMEP vs. Standard Microtubule Inhibitors
(-)-4'-Demethylepipodophyllotoxin (DMEP) is a direct inhibitor of tubulin polymerization with a defined IC50 of 13 μM, acting at the colchicine binding site . This is in contrast to the clinically used derivatives etoposide and teniposide, which are topoisomerase II poisons and do not target tubulin polymerization at therapeutic concentrations [1]. This distinct mechanism of action makes DMEP a valuable tool for studying microtubule dynamics independent of DNA damage pathways.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 μM |
| Comparator Or Baseline | Etoposide/Teniposide: No significant tubulin inhibition at therapeutic doses |
| Quantified Difference | Not applicable; qualitative mechanistic difference |
| Conditions | In vitro tubulin polymerization assay; DMEP concentration-response curve |
Why This Matters
For researchers investigating microtubule-targeting agents or colchicine site inhibitors, DMEP provides a well-characterized chemical probe with a defined IC50, enabling dose-response studies that are not possible with the glycosidic analogs.
- [1] Liu, S. Y., et al. (1989). Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants. Molecular Pharmacology, 36(1), 78-82. View Source
